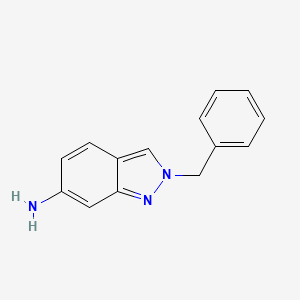

2-benzyl-2H-indazol-6-amine

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Biology Research

Nitrogen-containing heterocycles are cyclic organic compounds that are of paramount importance in the field of chemical biology and medicinal chemistry. acs.orgrsc.orggoogle.compharmacompass.com These structures are integral to a vast number of biologically active molecules, including essential components of life like the nucleic acids DNA and RNA, vitamins, and alkaloids. acs.orgrsc.orgnih.gov In drug discovery, nitrogen heterocycles are considered "privileged structures" because their frameworks can interact with a wide range of biological targets with high affinity and specificity. pharmacompass.com More than 75% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, highlighting their unparalleled role in modern pharmaceuticals. acs.org Their significance stems from the ability of the nitrogen atoms to form hydrogen bonds, act as proton acceptors or donors, and coordinate with metal ions, which are all crucial interactions for binding to enzymes and receptors. acs.org

Overview of the Indazole Ring System: 1H- and 2H-Tautomerism and their Research Implications

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. enaminestore.com A key feature of the indazole system is annular tautomerism, where the proton on the nitrogen atom of the pyrazole ring can reside on either nitrogen, leading to two primary tautomeric forms: 1H-indazole and 2H-indazole. enaminestore.comresearchgate.netnih.govsci-hub.se

Thermodynamic studies have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. enaminestore.comresearchgate.netnih.govsci-hub.se This stability difference has significant implications for the synthesis and reactivity of indazole derivatives. enaminestore.com The position of the substituent on the nitrogen atom (N1 or N2) can profoundly influence the molecule's physical, chemical, and biological properties. enaminestore.com For instance, 2H-indazole derivatives are typically stronger bases than their 1H-counterparts. researchgate.net The selective synthesis of either the 1H- or 2H-isomer is a critical challenge in synthetic chemistry and is crucial for developing compounds with desired pharmacological profiles. nih.gov

Table 1: Comparison of 1H- and 2H-Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole |

| Structure | Benzenoid | Quinonoid |

| Stability | More stable (predominant form) enaminestore.comresearchgate.netnih.govsci-hub.se | Less stable enaminestore.comresearchgate.netnih.govsci-hub.se |

| Basicity | Weaker base researchgate.net | Stronger base researchgate.net |

| Dipole Moment | Lower (e.g., 1.50 D for 1-methyl-1H-indazole) nih.gov | Higher (e.g., 3.40 D for 2-methyl-2H-indazole) nih.gov |

Historical Development of Indazole Chemistry and its Role in Medicinal Chemistry Research

The first synthesis of an indazole derivative was reported in 1880. nih.gov Early systematic investigations into the chemistry of this heterocycle laid the groundwork for its eventual emergence as a vital scaffold in medicinal chemistry. nih.gov Over the 20th century, numerous synthetic methods were developed to access a wide array of substituted indazoles. psu.edu

The therapeutic potential of indazoles became increasingly apparent as researchers discovered their diverse biological activities. chemicalbook.com Indazole-containing compounds have been investigated and developed for a multitude of applications, including as anti-inflammatory, anticancer, antimicrobial, and antihypertensive agents. enaminestore.comsci-hub.seresearchgate.netmdpi.com The approval of several indazole-based drugs, such as Pazopanib and Axitinib for cancer treatment, has cemented the importance of this scaffold in modern drug development and continues to fuel research into novel derivatives. enaminestore.comnih.gov For example, N,2,3-trimethyl-2H-indazol-6-amine is a key intermediate in the synthesis of the anticancer drug Pazopanib. gjesr.com

Current Research Landscape of Substituted Indazoles with Emphasis on 2H-Indazole Frameworks

While 1H-indazoles have been extensively studied, there is growing interest in the synthesis and biological evaluation of their less stable 2H-isomers. google.comglpbio.com The 2H-indazole motif is present in a number of bioactive molecules and approved drugs, demonstrating its unique value. google.com Researchers are actively developing novel synthetic strategies to achieve regioselective access to 2H-indazoles, which has historically been a challenge. glpbio.com

Modern synthetic methods, including transition metal-catalyzed reactions like C-H activation and cyclization, are being employed to create diverse libraries of 2H-indazole derivatives. google.com Recent studies have explored the potential of 2H-indazoles as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov For instance, derivatives of 2-phenyl-2H-indazole have shown potent antiprotozoal activity. nih.gov The ongoing exploration of the 2H-indazole chemical space promises to yield new therapeutic agents with novel mechanisms of action.

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-benzylindazol-6-amine |

InChI |

InChI=1S/C14H13N3/c15-13-7-6-12-10-17(16-14(12)8-13)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2 |

InChI Key |

QGCDGSOOMGKEQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 2h Indazol 6 Amine and Analogous 2h Indazoles

Strategic Approaches to the 2H-Indazole Core Synthesis

The synthesis of the 2H-indazole core can be broadly categorized into several strategic approaches. These include methods that forge the crucial N-N bond, those that construct the heterocyclic ring through C-N bond formation, and those that rely on the cyclization of pre-functionalized precursors.

Transition-Metal-Catalyzed Annulation and C-H Activation Strategies

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, offering high efficiency, regioselectivity, and functional group tolerance. researchgate.net Several metals, including rhodium, copper, and palladium, have been successfully employed in the synthesis of 2H-indazoles. researchgate.net

Rhodium-Catalyzed C-H Functionalization and Intramolecular Cascade Annulation

Rhodium catalysis has enabled novel and efficient routes to 2H-indazoles through C-H activation and subsequent annulation reactions. One notable strategy involves the Rh(III)-catalyzed reaction of azobenzenes with aldehydes. acs.orgnih.govnih.gov In this formal [4+1] annulation, the azo group directs the ortho-C-H activation of the azobenzene, which then adds to the aldehyde. acs.orgnih.gov Subsequent cyclization and aromatization yield the desired 2-aryl-2H-indazole. acs.orgnih.gov This method is highly functional group compatible and allows for the synthesis of a wide variety of substituted indazoles. acs.orgnih.govnih.gov

Another rhodium-catalyzed approach utilizes the reaction of azobenzenes with sulfoxonium ylides to form 3-acyl-2H-indazoles. acs.org This protocol proceeds via a C-H functionalization followed by an intramolecular annulation, demonstrating high chemoselectivity. acs.org Furthermore, a Rh(III)-catalyzed redox-neutral C-H activation/[3+3] cyclization of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium (B1229267) ylides under microwave irradiation has been reported for the synthesis of indazole-fused chromenes. researchgate.net This method is notable for the regioselective C-H activation at the C7-position of the indazole ring. researchgate.net

| Starting Materials | Catalyst System | Product Type | Reference |

| Azobenzenes and Aldehydes | (Cp*RhCl2)2 / AgSbF6 | 2-Aryl-2H-indazoles | acs.orgnih.govnih.gov |

| Azobenzenes and Sulfoxonium Ylides | Rh(III) | 3-Acyl-2H-indazoles | acs.org |

| 2-Benzyl-2H-indazole-6-carboxylic acids and Iodonium ylides | Rh(III) | Indazole-fused chromenes | researchgate.net |

Copper-Catalyzed N-N Bond Formation and Cyclization Protocols

Copper-catalyzed reactions have proven to be versatile for the formation of N-N bonds, a key step in many 2H-indazole syntheses. rsc.org A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper iodide (CuI), provides a direct route to 2H-indazoles. organic-chemistry.orgnih.govcapes.gov.br This method involves sequential C-N and N-N bond formations and is tolerant of a wide range of functional groups. organic-chemistry.orgnih.govcapes.gov.br The use of a heterogeneous Cu(II)-hydrotalcite catalyst has also been reported, offering the advantage of catalyst recyclability. rsc.org

A different copper-catalyzed approach involves the intramolecular N-N bond formation of appropriately substituted precursors, leading to a variety of multi-substituted 2H-indazoles under mild conditions. rsc.org

| Starting Materials | Catalyst System | Key Transformation | Reference |

| 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | CuI / TMEDA | One-pot three-component C-N and N-N bond formation | organic-chemistry.orgnih.govcapes.gov.br |

| 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Cu(II)-hydrotalcite | Heterogeneous catalyzed one-pot reaction | rsc.org |

| Substituted Hydrazones | Copper Catalyst | Intramolecular N-N bond formation | rsc.org |

Palladium-Catalyzed Intramolecular Amination Approaches for 2H-Indazoles

Palladium catalysis is widely used for C-N bond formation, and this has been elegantly applied to the synthesis of 2-aryl-2H-indazoles. acs.orgorganic-chemistry.orgnih.gov A key strategy involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgorganic-chemistry.orgnih.gov The cyclization is typically followed by spontaneous aromatization to yield the 2-aryl-2H-indazole product. acs.orgorganic-chemistry.org The combination of Pd(OAc)2 with a suitable phosphine (B1218219) ligand, such as dppf, and a base like t-BuONa has been found to be effective for this transformation. acs.orgnih.gov This method is significant as it constructs the 2-aryl-2H-indazole ring system through the formation of the N(1)-C(7a) bond. acs.orgorganic-chemistry.org

| Substrate | Catalyst System | Base | Key Bond Formation | Reference |

| N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)2 / dppf | t-BuONa | N(1)-C(7a) | acs.orgorganic-chemistry.orgnih.gov |

Reductive Cyclization Pathways to 2H-Indazoles

Reductive cyclization of nitroaromatic compounds is a classical and widely used method for the synthesis of N-heterocycles, including 2H-indazoles.

Cadogan Reaction and its Mechanistic Refinements for 2H-Indazole Synthesis

The Cadogan reaction is a well-established method for synthesizing 2H-indazoles from nitroaromatic precursors, typically involving deoxygenation with a phosphine or phosphite (B83602) reagent. nih.gov Traditionally, this reaction requires harsh conditions, such as high temperatures. nih.govforagerone.com However, recent advancements have led to milder reaction conditions. nih.govorganic-chemistry.org For instance, a one-pot condensation of ortho-nitrobenzaldehydes with amines followed by reductive cyclization using tri-n-butylphosphine at 80 °C provides a more practical route to structurally diverse 2H-indazoles. organic-chemistry.orgthieme-connect.com

Mechanistic studies have provided evidence for the involvement of oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that pathways other than direct nitrene insertion may be operative. nih.govescholarship.org The isolation of these N-oxides has enabled a formal Cadogan cyclization to be performed at room temperature. nih.govescholarship.org Furthermore, the use of continuous flow technology has been shown to improve the efficiency of the Cadogan reaction, reducing reaction times and allowing for milder temperatures. foragerone.com Molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines under microwave irradiation also provides an efficient route to 2-aryl-2H-indazoles. organic-chemistry.org

| Precursor | Reducing Agent/Catalyst | Conditions | Key Features | Reference |

| o-Nitrobenzylidene imines | Tri-n-butylphosphine | 80 °C, one-pot | Mild, operationally simple | organic-chemistry.orgthieme-connect.com |

| o-Nitrobenzylamines | P(III) reagents | High temperature (batch) or milder (flow) | Classical method, improved by flow chemistry | nih.govforagerone.com |

| o-Nitrobenzylidene amines | MoO2Cl2(dmf)2 / Ph3P | Microwave irradiation | Rapid, efficient | organic-chemistry.org |

Davis-Beirut Reaction: Utilizing Nitroso Imine Intermediates for 2H-Indazole Scaffolds

The Davis-Beirut reaction (DBR) is a powerful method for constructing the 2H-indazole core under redox-neutral conditions. aub.edu.lb This reaction leverages the in situ generation of a highly reactive nitroso imine intermediate from an o-nitrobenzyl amine. acs.orgnih.govaub.edu.lb The subsequent N–N bond-forming heterocyclization between the nucleophilic and electrophilic nitrogen atoms yields the 2H-indazole ring system. acs.orgnih.gov

The process can be initiated from o-nitrobenzaldehydes and primary amines, which can proceed under either acid or base catalysis. nih.gov A key intermediate, the o-nitrosobenzylidine imine, undergoes a concerted N,N-bond forming heterocyclization to form the final product. nih.gov The reaction conditions, particularly the solvent, can significantly influence the reaction yield. For instance, the addition of a controlled amount of water to alcohol solvents has been shown to dramatically increase the yield of 2H-indazoles. aub.edu.lb This methodology is robust and allows for the synthesis of a wide array of 2H-indazoles, 2H-indazole N-oxides, and related derivatives. acs.orgnih.gov

Table 1: Examples of 2H-Indazole Synthesis via the Davis-Beirut Reaction

| Starting Material (o-nitrobenzylamine) | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-(4-Methoxybenzyl)-1-(2-nitrophenyl)methanamine | DBU | THF | 41 | nih.gov |

| N-Benzyl-1-(4,5-dimethoxy-2-nitrophenyl)methanamine | DBU | THF | 50 | nih.gov |

| General o-nitrobenzyl amine | Base | n-propanol (15% water) | 65 | aub.edu.lb |

1,3-Dipolar Cycloaddition Reactions in 2H-Indazole Construction

The [3+2] dipolar cycloaddition represents a highly efficient and selective route to the 2H-indazole skeleton. nih.gov A prominent example involves the reaction of arynes with sydnones, which are stable, cyclic 1,3-dipoles. nih.govnih.gov This reaction proceeds under mild conditions and offers excellent yields with high selectivity, avoiding contamination from the 1H-indazole isomer. nih.gov

The mechanism involves an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] reaction to extrude a molecule of carbon dioxide, leading to the aromatic 2H-indazole product. nih.gov This method is versatile, applicable to a variety of sydnones and silylaryl triflates (as aryne precursors), and allows for the synthesis of halogen-substituted 2H-indazoles that can be further modified using organopalladium chemistry. nih.gov

Table 2: Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Sydnones and Arynes

| Sydnone | Aryne Precursor | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Phenylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 2-Phenyl-2H-indazole | 95 | nih.gov |

| N-(p-Tolyl)sydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 2-(p-Tolyl)-2H-indazole | 96 | nih.gov |

| N-Methylsydnone | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt | 2-Methyl-2H-indazole | 86 | nih.gov |

Multi-Component Reactions for the Generation of Diverse 2H-Indazole Derivatives

Multi-component reactions (MCRs) provide an atom-economical and operationally simple approach to synthesizing complex molecules like 2H-indazoles in a single pot. nih.gov A notable MCR for this purpose is the copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.orgacs.org

This method is distinguished by its broad substrate scope and tolerance for various functional groups. organic-chemistry.org The use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst under ligand-free conditions, with polyethylene (B3416737) glycol (PEG) as a green solvent, makes this an environmentally favorable option. organic-chemistry.org The reaction mechanism is thought to involve imine formation, followed by azide addition, cyclization, and subsequent nitrogen elimination, with the copper catalyst playing a key role in the C-N and N-N bond formations. organic-chemistry.orgorganic-chemistry.org

Table 3: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

| 2-Halobenzaldehyde | Amine | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | Benzylamine | CuI (10 mol%) | DMSO | 89 | organic-chemistry.org |

| 2-Bromobenzaldehyde | Aniline | Cu₂O-NP (5 mol%) | PEG 300 | 85 | organic-chemistry.org |

| 2-Chlorobenzaldehyde | Benzylamine | Cu₂O-NP (5 mol%) | PEG 300 | 78 | organic-chemistry.org |

Regioselective Functionalization of the Indazole Nucleus Relevant to 2-Benzyl-2H-Indazol-6-amine

Beyond constructing the core, the synthesis of this compound requires precise control over the placement of substituents on the indazole ring.

Control of N1/N2 Isomerism in N-Alkylation Strategies

The N-alkylation of the indazole scaffold can lead to a mixture of N1 and N2 regioisomers, and controlling the selectivity is critical for synthesizing the desired 2-substituted product. nih.gov The outcome of the reaction is influenced by a combination of steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions, including the choice of base and solvent. nih.govbeilstein-journals.org

For instance, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for N-benzylation often results in nearly equal amounts of the N1 and N2 isomers. bohrium.comdergipark.org.tr In contrast, employing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide high N1 selectivity for many substituted indazoles. beilstein-journals.org Conversely, substituents at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, can direct the alkylation to the N2 position with high selectivity. beilstein-journals.orgresearchgate.net The Mitsunobu reaction also tends to favor the formation of the N2-alkylated isomer. nih.govbeilstein-journals.org

Table 4: Influence of Conditions on N-Alkylation Regioselectivity of Indazoles

| Indazole Substrate | Alkylating Agent | Conditions (Base, Solvent) | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| Indazole | Benzyl (B1604629) bromide | K₂CO₃, DMF | ~1:1 | bohrium.comdergipark.org.tr |

| 3-Carboxymethyl-indazole | Alkyl bromide | NaH, THF | >99% N1 | beilstein-journals.org |

| 7-Nitroindazole | Alkyl bromide | NaH, THF | 4:96 | beilstein-journals.orgresearchgate.net |

Selective C-H Functionalization at Designated Positions (e.g., C3, C7) of 2H-Indazoles

Late-stage C-H functionalization is an efficient strategy for diversifying the 2H-indazole scaffold. researchgate.netrsc.org Significant progress has been made in the selective functionalization at the C3 and C7 positions.

Palladium-catalyzed C-H activation is a common method for introducing substituents at the C3 position. For example, a palladium(II)-catalyzed isocyanide insertion strategy has been developed to synthesize various fused heterocycles via C3-functionalization. researchgate.netnih.gov Other metal-free methods, proceeding through radical pathways, have been used for C3-alkoxycarbonylation. researchgate.net

For the C7 position, site-selective C-H nitration has been achieved using iron(III) nitrate. researchgate.net Additionally, rhodium(III)-catalyzed C-H activation of a 2-benzyl-2H-indazole-6-carboxylic acid has been shown to proceed with regioselectivity at the C7-H bond, leading to the synthesis of indazole-fused chromenes. researchgate.net

Table 5: Examples of Selective C-H Functionalization of 2H-Indazoles

| Position | Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| C3 | Isocyanide Insertion | Pd(OAc)₂ | Benzoxazinoindazoles | researchgate.netnih.gov |

| C3 | Alkoxycarbonylation | Alkylcarbazates (metal-free) | C3-Carboxylic ester derivatives | researchgate.net |

| C7 | Nitration | Iron(III) nitrate | C7-Nitro-2H-indazoles | researchgate.net |

Introduction of Amine Functionality at the C6 Position of the Indazole Ring System

The introduction of an amine group at the C6 position is a key step in the synthesis of the target compound. A common and effective strategy involves the synthesis of a 6-nitroindazole (B21905) intermediate, followed by the chemical reduction of the nitro group to an amine. nih.gov

This two-step sequence typically starts with a commercially available nitro-substituted precursor. For example, a 6-nitroindazole can be prepared and subsequently N-alkylated to install the benzyl group at the N2 position. The final step is the reduction of the C6-nitro group, which can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. nih.govnih.gov This approach has been successfully used to prepare libraries of 6-aminoindazole derivatives for various applications. nih.govnih.govrsc.org

Table 6: Synthesis of 6-Aminoindazoles via Reduction of 6-Nitroindazoles

| Starting Material | Key Steps | Reducing Agent for Nitro Group | Product | Reference |

|---|---|---|---|---|

| 6-Nitroindazole | 1. N-methylation 2. Reduction | H₂, Pd/C | 1-Methyl-1H-indazol-6-amine & 2-Methyl-2H-indazol-6-amine | nih.gov |

| 2-Methyl-5-nitroaniline | Diazotization/Cyclization | Not applicable (forms amine directly) | 6-Aminoindazole | chemicalbook.com |

Strategic Benzylation at the N2 Position of the Indazole Scaffold

Achieving selective benzylation at the N2 position is a critical step in the synthesis of 2-benzyl-2H-indazoles. The outcome of the N-alkylation reaction is highly dependent on several factors, including the choice of base, solvent, the nature of the alkylating agent, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.org

Generally, the direct alkylation of 1H-indazoles with a benzyl halide under basic conditions often results in a mixture of N1 and N2 isomers, with the N1 isomer frequently being the major product. researchgate.net However, specific conditions can be employed to favor the formation of the N2-benzylated product. For instance, Mitsunobu conditions have been shown to exhibit a strong preference for producing the N2-alkylated regioisomer. nih.govbeilstein-journals.org

The regioselectivity is also influenced by the substituents on the indazole core. Studies have shown that for indazoles with electron-withdrawing groups, particularly at the C7 position (such as -NO₂ or -CO₂Me), N-alkylation can proceed with excellent N2 regioselectivity. beilstein-journals.org Conversely, other substitution patterns may favor N1 alkylation, highlighting the need for carefully tailored reaction conditions for each specific substrate. researchgate.netbeilstein-journals.org Palladium-catalyzed methods have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines, involving an initial N-benzylation followed by an intramolecular N-arylation. organic-chemistry.org

| Indazole Substrate | Alkylating Agent | Conditions (Base, Solvent) | N1:N2 Ratio | Reference |

| Indazole | Benzyl Bromide | K₂CO₃, DMF | ~1:1 | researchgate.net |

| Methyl Indazole-3-carboxylate | Benzyl Bromide | Cs₂CO₃, DMF | 1:1.2 | beilstein-journals.org |

| 7-Nitroindazole | Pentyl Bromide | NaH, THF | 4:96 | beilstein-journals.org |

| Indazole | Benzyl Alcohol | DIAD, PPh₃, THF (Mitsunobu) | 1:2.5 | nih.gov |

Advanced Synthetic Protocols and Green Chemistry Considerations in Indazole Synthesis

Recent advancements in synthetic chemistry have emphasized the development of more efficient, cost-effective, and environmentally friendly methods for constructing the indazole scaffold. benthamdirect.com These modern protocols often lead to higher yields, shorter reaction times, and a reduced environmental footprint compared to traditional methods. benthamdirect.comingentaconnect.com

Microwave-Assisted Synthetic Routes to 2H-Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com For the synthesis of 2H-indazole derivatives, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. ajrconline.orglookchem.comjchr.org For example, the reaction of 2-nitrobenzaldehyde (B1664092) with primary amines to form an intermediate Schiff base, followed by cyclization using triethyl phosphite, can be efficiently carried out under microwave irradiation to produce 2-aryl-2H-indazoles. sci-hub.se

Another microwave-assisted approach involves the double Sonogashira coupling of diiodo-pyrazoles with terminal acetylenes, which proceeds in mere minutes. lookchem.com The resulting dialkynylpyrazoles can then be thermally cyclized to yield 2H-indazoles. lookchem.com Microwave heating has also been successfully applied to the Paal-Knorr reaction between 1,3-dicarbonyl compounds and hydrazines, favoring the formation of tetrahydroindazole (B12648868) derivatives with improved yields and shortened reaction times. mdpi.com More recently, a microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles has been developed, providing functionalized indazoles in moderate to excellent yields within an hour. thieme-connect.de

| Reaction Type | Reactants | Method | Time | Yield | Reference |

| Reductive Cyclization | o-Nitrobenzylidene amines | MW, MoO₂(dmf)₂ | 15-30 min | Good | organic-chemistry.org |

| Paal-Knorr Reaction | 2-Acetylcyclohexanone, Hydrazines | MW, DMF | 5-10 min | 80-92% | mdpi.com |

| Paal-Knorr Reaction | 2-Acetylcyclohexanone, Hydrazines | Reflux, DMF | 6-8 h | 70-85% | mdpi.com |

| C3-Formylation | 2H-Indazoles, Selectfluor, DMSO | MW | 1 h | 40-80% | thieme-connect.de |

| Double Sonogashira Coupling | 3,4-diiodo-1-tritylpyrazole, Acetylene | MW | 3 min | Good | lookchem.com |

Development of Ligand-Free and Catalytic Systems for Indazole Annulation

To enhance the efficiency and practicality of indazole synthesis, significant effort has been directed toward developing catalytic systems that operate under simplified, ligand-free conditions. gjesr.com Copper-catalyzed, one-pot, three-component reactions have become a prominent strategy for synthesizing 2H-indazoles. organic-chemistry.org These reactions typically involve a 2-halobenzaldehyde, a primary amine, and an azide source, such as sodium azide. organic-chemistry.orggjesr.comacs.org

The use of copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) nanoparticles as a heterogeneous catalyst has proven effective, allowing the reaction to proceed without the need for additional ligands. organic-chemistry.orgacs.org These catalytic systems are robust, tolerate a wide variety of functional groups, and often the catalyst can be recovered and reused, adding to the sustainability of the process. gjesr.comacs.org Rhodium-catalyzed systems have also been developed for the annulation of azoxy compounds and other substrates to form indazole derivatives. mdpi.com Furthermore, electrochemical methods are being explored as a transition-metal-free approach for the intramolecular cyclization to form the indazole core. rsc.orgrsc.org

| Catalyst System | Reactants | Key Features | Reference |

| CuO@C Nanoparticles | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | Heterogeneous, Ligand-free, Base-free, Recyclable | acs.orgnih.gov |

| Cu₂O Nanoparticles | 2-Halobenzaldehydes, Primary Amines, Sodium Azide | Heterogeneous, Ligand-free | organic-chemistry.org |

| [Cp*RhCl₂]₂/AgSbF₆ | Ketoxime ethers, 4-toluenesulfonamide | Intermolecular C-H amination and N-N bond formation | mdpi.com |

| Electrochemical (Anodic Oxidation) | Arylhydrazones | Transition-metal-free, Radical cyclization | rsc.org |

Utilization of Sustainable Solvents and Environmentally Conscious Reaction Conditions

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including indazoles. benthamdirect.com A key aspect of this is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. researchgate.net

Polyethylene glycol (PEG) has been identified as an effective and environmentally benign solvent for the copper-catalyzed, three-component synthesis of 2H-indazoles. organic-chemistry.orgacs.org Similarly, γ-Valerolactone (GVL), a biomass-derived solvent, has been used as an innocuous reaction medium for the Cu(I)-catalyzed synthesis of 2-aryl-2H-indazoles. bohrium.com Research has also demonstrated the feasibility of performing certain indazole syntheses in water, which is considered the ideal green solvent. thieme-connect.de For example, the N-fluorobenzenesulfonimide (NFSI)-mediated fluorination of 2H-indazoles can be efficiently conducted in water under ambient air. organic-chemistry.org These approaches, which often involve milder reaction conditions and may use natural catalysts like lemon peel powder, represent a significant step towards more sustainable chemical manufacturing. researchgate.net

| Green Solvent/Condition | Reaction Type | Catalyst | Advantages | Reference |

| Polyethylene Glycol (PEG-400) | Three-component synthesis of 2H-indazoles | CuO@C | Recyclable solvent, Ligand-free, Base-free | acs.orgnih.gov |

| Water | Fluorination of 2H-indazoles | N-Fluorobenzenesulfonimide (NFSI) | Metal-free, Ambient conditions | organic-chemistry.org |

| γ-Valerolactone (GVL) | Synthesis of 2-aryl-2H-indazoles | Cu(I) | Bio-derived solvent, Ligand-free, Base-free | bohrium.com |

| Trifluoroethanol (TFE) | Rh(III)-catalyzed annulation | [Cp*RhCl₂]₂ | Enables C-H amination | mdpi.com |

| DMSO / Lemon Peel Powder | Synthesis of 1H-indazoles | Natural acid catalyst | Ultrasound irradiation, Good yield | researchgate.net |

Reaction Mechanisms and Mechanistic Studies of 2 Benzyl 2h Indazol 6 Amine Synthesis and Derivatization

Detailed Mechanistic Elucidation of Key Cyclization and Annulation Reactions

The formation of the 2-benzyl-2H-indazole core can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These routes often involve intramolecular cyclization reactions where the formation of the N-N bond is a critical step.

Investigation of Electron Transfer and Radical Pathways in Indazole Formation

While many classical indazole syntheses proceed through ionic or pericyclic mechanisms, recent studies have highlighted the significance of electron transfer processes and radical intermediates in certain synthetic routes. For instance, visible-light-promoted methods for the functionalization of indazoles often involve single-electron transfer (SET) pathways. In the context of forming the 2-benzyl-2H-indazole skeleton, analogous radical-mediated cyclizations can be envisaged.

One relevant example is the electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes, which furnishes 2H-indazole derivatives without the need for a catalyst or external chemical oxidant. nih.gov This transformation strongly suggests the involvement of radical cations. Similarly, the metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) is proposed to occur via a radical mechanistic pathway. nih.gov

In the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes, a dual catalysis system involving gold and ruthenium under visible light irradiation points to a secondary radical pathway operating in parallel with a primary polar mechanism. The addition of a radical inhibitor like butylated hydroxytoluene (BHT) was found to decrease the reaction yield, supporting the involvement of radical species. rsc.org A proposed secondary mechanism involves a single-electron transfer (SET) from the Ru(II) catalyst to a gold-activated alkyne intermediate, generating a radical anion which then undergoes cyclization. rsc.org

These findings suggest that synthetic routes to 2-benzyl-2H-indazol-6-amine, particularly those employing photoredox or electrochemical conditions, could proceed through radical intermediates, offering alternative pathways to classical methods.

Characterization and Role of Transient Intermediates: Nitrenes, Nitroso Imines, and N-Oxides

The synthesis of 2H-indazoles frequently involves highly reactive transient intermediates that are often not directly observable but play a crucial role in the reaction mechanism.

Nitrenes are often postulated as key intermediates in the Cadogan reaction, a classical method for indazole synthesis involving the reductive cyclization of nitroaromatic compounds. organic-chemistry.orgnih.gov This reaction is typically carried out at high temperatures with phosphite (B83602) reagents, which are believed to deoxygenate the nitro group to generate a nitrene that subsequently undergoes cyclization. organic-chemistry.orgnih.gov Copper-catalyzed cyclization of 2-azidobenzaldehyde (B97285) derivatives to form 2H-indazoles also likely proceeds through a nitrene intermediate formed by the decomposition of the aryl azide (B81097).

Nitroso imines are central to the Davis-Beirut reaction, a robust method for constructing the 2H-indazole core under redox-neutral conditions from o-nitrobenzyl amines. aub.edu.lbmit.edunih.gov The proposed mechanism involves the conversion of the o-nitrobenzyl amine to a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization. mit.edu The diverse chemistry of this intermediate can be leveraged to synthesize various indazole derivatives. nih.govresearchgate.net For instance, the choice of solvent can modulate the reactivity of the nitroso imine, and in some cases, its formation is the rate-limiting step. nih.gov

N-Oxides of 2H-indazoles have been identified as competent intermediates in both the Cadogan and Davis-Beirut reactions, challenging the long-held belief that these reactions proceed exclusively through exhaustive deoxygenation to a nitrene. organic-chemistry.orgnih.gov The isolation and characterization of 2H-indazole N-oxides provide direct evidence for non-nitrene pathways. nih.gov These N-oxides can be formed through the intramolecular reaction of a nitroso imine intermediate and can be subsequently deoxygenated to the corresponding 2H-indazole. nih.govaub.edu.lb

Stereochemical Considerations and Enantioselective Synthesis in Indazole Chemistry

The development of enantioselective methods for the synthesis of chiral indazole derivatives is an area of growing interest, particularly for applications in medicinal chemistry. While direct enantioselective syntheses of this compound are not widely reported, studies on related indazole systems provide valuable insights.

A highly enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using copper hydride (CuH) catalysis in the allylation of 1H-N-(benzoyloxy)indazoles. mit.edupnrjournal.com This method allows for the preparation of a variety of C3-allyl-1H-indazoles with high levels of enantioselectivity. mit.edu The success of this strategy relies on an "umpolung" approach, where an electrophilic indazole derivative is used, in contrast to the more conventional use of indazoles as nucleophiles. semanticscholar.org

Density functional theory (DFT) calculations have been instrumental in understanding the origin of enantioselectivity in these reactions. For the CuH-catalyzed allylation, calculations suggest that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, and the enantioselectivity is governed by steric interactions between the ligand and the substrate. mit.edusemanticscholar.org

Although these examples focus on C3-functionalization of 1H-indazoles, the principles of using chiral ligands with metal catalysts to control stereochemistry can be extended to the synthesis of chiral 2-benzyl-2H-indazoles, for instance, through asymmetric C-H activation or cross-coupling reactions.

Analysis of Catalytic Cycles and Ligand Effects in Transition-Metal-Mediated Reactions

Transition-metal catalysis is a powerful tool for the synthesis and derivatization of indazoles, offering high efficiency and selectivity. Palladium, rhodium, and copper are among the most commonly used metals.

A palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a direct route to 2-aryl-2H-indazoles. nih.govorganic-chemistry.org The catalytic cycle is believed to involve the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by intramolecular N-arylation and subsequent dehydrogenation to afford the aromatic indazole. The choice of ligand is crucial for the success of this reaction, with dppf (1,1'-bis(diphenylphosphino)ferrocene) being an effective ligand in combination with Pd(OAc)2. nih.govorganic-chemistry.org

Rhodium(III) catalysis has been employed for the C-H activation and annulation of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium (B1229267) ylides. researchgate.net This reaction proceeds with high regioselectivity, targeting the C7-H bond of the indazole core. researchgate.net The proposed catalytic cycle involves the chelation-assisted C-H activation to form a rhodacycle intermediate, followed by coordination and insertion of the iodonium ylide, and subsequent reductive elimination to furnish the annulated product. rsc.orgrsc.orgnih.govacs.org

Copper-catalyzed reactions are also prevalent in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst is an efficient method for preparing 2H-indazoles. organic-chemistry.orgacs.org The copper catalyst is proposed to play a key role in both the C-N bond formation between the aryl bromide and the azide, and the subsequent N-N bond formation. acs.orggjesr.com

Application of Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in indazole synthesis and derivatization.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

DFT calculations have been successfully applied to understand the regioselectivity and reactivity in various indazole-forming reactions. For instance, in the copper-catalyzed synthesis of 2-substituted-2H-indazoles via cross-coupling of 1H-indazoles with diaryliodonium salts, DFT studies suggested that the complete N(2)-regiocontrol is due to the inability of the weak base (TfO-) to deprotonate the indazole, with the oxidation of the catalyst being the rate-determining step. rsc.org

In the context of the Davis-Beirut reaction, DFT calculations have supported the feasibility of the formation of 2H-indazole N-oxides from nitroso imine intermediates, indicating that this pathway is kinetically competitive with phosphorus-mediated deoxygenation. aub.edu.lb

Furthermore, DFT studies on the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes revealed a radical chain mechanism involving iodine-assisted hydrogen transfer from the benzylic position to the nitrogen atom. nih.gov For the copper-catalyzed hydroamination of 2-alkynylazobenzenes to yield 3-alkenyl-2H-indazoles, DFT calculations indicated that the 1,2-hydride shift is the rate-determining step. acs.org

These computational studies provide a deeper understanding of the reaction coordinates, transition state geometries, and activation energies, which is crucial for optimizing reaction conditions and designing new, more efficient synthetic routes to compounds like this compound.

Molecular Dynamics Simulations for Understanding Intermediate Stability and Transition States

While direct Molecular Dynamics (MD) simulations focused solely on the synthesis of this compound are not extensively documented in the literature, computational chemistry, particularly DFT calculations, has provided significant insights into the stability of intermediates and transition states in indazole alkylation reactions. These studies serve as a powerful tool for predicting and explaining the regioselectivity of such reactions.

DFT calculations have been employed to analyze the mechanisms of regioselective N1 and N2 alkylations of indazole derivatives. nih.govbeilstein-journals.org These studies suggest that while the 1H-indazole tautomer is the more stable ground state, the transition state leading to the N2-alkylated product can be lower in energy under certain conditions, thus favoring its formation. wuxibiology.com The energy difference between the N1 and N2 transition states dictates the product ratio. Non-covalent interactions have also been identified as playing a role in directing the formation of the N2-product. nih.gov

The table below presents data from a DFT study on the N-alkylation of a model indazole system, illustrating the calculated energy differences that lead to N2 selectivity.

| Parameter | Value (kcal/mol) |

| Relative energy of 2H-indazole vs. 1H-indazole | +4.46 |

| Activation energy for N1 alkylation (from 1H-indazole) | 12.76 |

| Activation energy for N2 alkylation (from 1H-indazole) | 13.87 |

| Total reaction energy barrier for N1 alkylation | 17.22 |

| Total reaction energy barrier for N2 alkylation | 13.87 |

| Energy difference (ΔΔG‡) favoring N2 alkylation | 3.35 |

Table 1: Calculated relative energies for N1 and N2 alkylation of a model indazole system. Data adapted from computational studies. wuxibiology.com

This energy difference of 3.35 kcal/mol in favor of the N2 alkylation pathway translates to a high product ratio of N2 to N1 isomers. wuxibiology.com

Furthermore, MD simulations have been applied to study the behavior of indazole derivatives in different environments, such as their interaction with biological macromolecules. nih.govresearchgate.netresearchgate.net These simulations provide insights into the conformational stability and binding modes of the molecules, which are crucial for applications in drug design. For instance, MD simulations have been used to confirm the stability of indazole derivatives within the active site of proteins. researchgate.nettandfonline.com

In the context of reaction mechanisms, MD simulations could theoretically be used to sample the conformational space of reactants and intermediates, providing a more dynamic picture of the reaction pathway than static DFT calculations of transition states. Such simulations could help to understand how solvent molecules rearrange and participate in the stabilization of charged intermediates and transition states during the N-alkylation of indazoles.

Structure Activity Relationship Sar and Computational Drug Design for 2 Benzyl 2h Indazol 6 Amine Analogues

Rational Design Principles for Indazole-Based Bioactive Compounds

The rational design of indazole-based compounds often focuses on their ability to act as kinase inhibitors. This is due to the indazole nucleus's capacity to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The design principles for these compounds typically revolve around three key structural components: the indazole core, which anchors the molecule in the ATP-binding site; substituents on the indazole ring that can modulate potency and selectivity; and various groups appended to the nitrogen atoms of the indazole, which can extend into different regions of the kinase domain to enhance binding affinity and target specific residues.

For 2-benzyl-2H-indazol-6-amine analogues, the design strategy would involve leveraging the 2H-indazole core for its established role in kinase binding. The benzyl (B1604629) group at the N2 position can be strategically modified to occupy hydrophobic pockets within the target protein, while the amine group at the C6 position can be functionalized to form additional interactions or to improve physicochemical properties. The development of potent inhibitors often involves an iterative process of design, synthesis, and biological evaluation, guided by computational modeling.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a 2D or 3D-QSAR model could be developed to predict their inhibitory potency against a specific biological target, such as a protein kinase.

The development of a robust QSAR model involves several steps:

Data Set Selection: A dataset of this compound analogues with experimentally determined biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not publicly available, studies on other indazole-based kinase inhibitors have demonstrated the utility of this approach. For instance, 3D-QSAR studies on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck have provided valuable insights into the structural requirements for potent inhibition. Such models can guide the design of new analogues with improved efficacy.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound | R1 (Benzyl Substitution) | R2 (Amine Substitution) | Log(1/IC50) |

| 1 | H | H | 5.2 |

| 2 | 4-Cl | H | 5.8 |

| 3 | 4-CH3 | H | 5.6 |

| 4 | 4-OCH3 | H | 5.4 |

| 5 | H | Acetyl | 4.9 |

| 6 | 4-Cl | Acetyl | 5.5 |

This table is for illustrative purposes to demonstrate the type of data used in a QSAR study.

Molecular Docking Studies of this compound Derivatives with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (e.g., a this compound derivative) within the active site of a target protein, such as a kinase.

Docking studies can provide valuable information about:

Binding Affinity: The predicted binding energy can be used to rank potential inhibitors.

Binding Pose: The specific orientation and conformation of the ligand in the active site.

Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

For this compound analogues, docking studies would likely target the ATP-binding site of protein kinases. The indazole core is expected to form hydrogen bonds with the hinge region residues. The N2-benzyl group could be positioned to interact with a hydrophobic pocket, and the C6-amine group could form additional hydrogen bonds with nearby residues or be solvent-exposed. A study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors showed that the indazole group plays an important role in receptor-ligand binding, forming a hydrogen bond with the amide oxygen of Cys694.

Table 2: Predicted Binding Affinities of Hypothetical this compound Analogues with a Target Kinase

| Compound | R1 (Benzyl Substitution) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | H | -7.5 | Hinge Region, Hydrophobic Pocket |

| 2 | 4-F | -8.2 | Hinge Region, Hydrophobic Pocket, Halogen Bond |

| 3 | 4-OH | -7.8 | Hinge Region, Hydrophobic Pocket, H-bond with side chain |

| 4 | 3-CN | -8.0 | Hinge Region, Hydrophobic Pocket, Polar Interaction |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Application of Ligand-Based and Structure-Based Drug Design Approaches in Indazole Research

Both ligand-based and structure-based drug design approaches are extensively used in the development of indazole-based inhibitors.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are active against the target. Techniques such as pharmacophore modeling and 3D-QSAR are employed to identify the essential structural features required for biological activity.

Structure-Based Drug Design (SBDD): This approach is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking and de novo design are key SBDD methods. The discovery of Pazopanib, a potent VEGFR inhibitor, involved key steps starting from a screening hit and utilizing structure-based design.

For this compound analogues, a combined approach would be most effective. LBDD methods could be used to generate initial hypotheses about the pharmacophore, which could then be refined using SBDD approaches once a target structure is identified.

Systematic Investigation of Substituent Effects on Biological Activity Profiles

A systematic investigation of how different substituents on the this compound scaffold affect biological activity is essential for optimizing potency and selectivity.

The benzyl group at the N2 position of the indazole ring can significantly influence the compound's interaction with the target protein. Modifications to the phenyl ring of the benzyl group can alter its size, shape, and electronic properties, thereby affecting its fit within a binding pocket.

The amine functionality at the C6 position of the indazole ring provides a crucial point for interaction and further chemical modification. The nitrogen atom can act as a hydrogen bond donor, and the lone pair of electrons can act as a hydrogen bond acceptor. This allows for the formation of specific interactions with amino acid residues in the target protein, which can contribute to binding affinity and selectivity.

Furthermore, the C6-amine can serve as a handle for introducing larger substituents that can extend into other regions of the binding site or improve the compound's solubility and other drug-like properties. SAR studies of some 6-substituted amino-1H-indazole derivatives have been conducted, showing that this position is amenable to substitution for developing potent anticancer agents.

Modulation of Activity by Substituents on the Pendant Benzyl Ring

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the pendant benzyl ring. Structure-activity relationship (SAR) studies, particularly on the closely related 2-phenyl-2H-indazole scaffold, have provided crucial insights into how modifications to this ring system can modulate therapeutic effects, especially in the context of antiprotozoal activity.

Research has consistently shown that the electronic properties of the substituents play a pivotal role. A notable trend is the enhancement of biological activity with the presence of electron-withdrawing groups (EWGs) on the phenyl ring. nih.govresearchgate.net For instance, studies on a series of 2-phenyl-2H-indazole derivatives tested against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis revealed that analogues bearing EWGs were generally more potent. nih.govresearchgate.net

Specifically, compounds substituted with groups like methoxycarbonyl, chloro, and trifluoromethyl displayed superior activity. nih.gov The position of the substituent is also critical. For example, against G. intestinalis, derivatives with a 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, or 2-(trifluoromethyl)phenyl group were found to be highly active. nih.gov Similarly, 4- and 3-(trifluoromethyl)phenyl substitutions also had a favorable impact on giardicidal activity. nih.gov The compound featuring a 4-chlorophenyl group at the 2-position was identified as one of the most active derivatives against all three tested protozoa. mdpi.com This suggests that both the inductive effect and the specific location of the substituent are key determinants of potency.

The table below summarizes the observed effects of various substituents on the pendant phenyl ring of 2-phenyl-2H-indazole analogues on their antiprotozoal activity.

| Substituent Group | Position on Phenyl Ring | Observed Effect on Antiprotozoal Activity | Reference |

| Methoxycarbonyl | 2- or 4- | Strong potency | nih.govmdpi.com |

| Chloro | 2- or 4- | Strong potency | nih.govmdpi.com |

| Trifluoromethyl | 2-, 3-, or 4- | Favorable to strong potency | nih.gov |

| Carboxy | 2- | Strong potency | nih.gov |

This table is generated based on data for 2-phenyl-2H-indazole derivatives, which serve as close analogues for SAR studies.

Role of Other Substituents on the Indazole Core in Modulating Biological Activity

Beyond the pendant benzyl group, substitutions on the bicyclic indazole core itself are crucial for tailoring the biological activity of these derivatives. The indazole nucleus serves as a versatile scaffold, and modifications at various positions can fine-tune the compound's interaction with biological targets, leading to enhanced potency and selectivity for a range of activities, including kinase inhibition. nih.govresearchgate.net

SAR analyses of diverse indazole-based compounds have highlighted the importance of substituents at the C3, C4, C5, and C6 positions. nih.govnih.gov For example, in the development of inhibitors for the IDO1 enzyme, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position was found to be critical for potent inhibitory activity. nih.gov Furthermore, the nature of substituent groups at both the C4 and C6 positions played a significant role in modulating this inhibition. nih.gov

The 6-amino group, as present in the parent compound this compound, is a key functional group that can be further modified. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors like Linifanib. mdpi.com This highlights the strategic importance of amine functionalities on the indazole core for anchoring to protein targets. Modifications at other positions can further optimize these interactions. For instance, in a series of 1H-indazole derivatives designed as pan-Pim kinase inhibitors, systematic optimization of moieties attached to the indazole core led to compounds with nanomolar potency. nih.gov

The following table illustrates the role of substituents at different positions on the indazole core in influencing various biological activities.

| Position on Indazole Core | Substituent Type | Target/Biological Activity | Observed Effect | Reference |

| C3 | Substituted Carbohydrazide | IDO1 Enzyme Inhibition | Crucial for strong inhibitory activity | nih.gov |

| C3 | Quaternary Chiral Center | General Pharmaceuticals | Important structural motif | pnrjournal.com |

| C4 & C6 | Various Groups | IDO1 Enzyme Inhibition | Plays a crucial role in inhibition | nih.gov |

| N1 | Substituted Benzyl Groups | Antispermatogenic Agents | Essential for activity | austinpublishinggroup.com |

| C7 | Methoxy or Nitro | Nitric Oxide Synthase Inhibition | Active inhibitors | austinpublishinggroup.com |

Cheminformatics and Data Mining Strategies in Indazole Derivative Research

Cheminformatics and data mining have become indispensable tools in the research and development of indazole derivatives, accelerating the process of drug discovery. researchgate.net These computational approaches allow for the efficient analysis of large chemical datasets to identify promising lead compounds, predict biological activities, and understand complex structure-activity relationships. nih.govresearchgate.net

One key application is in virtual screening and fragment-based drug design. For example, novel indazole-based histone deacetylase (HDAC) inhibitors have been designed and synthesized based on fragment-based virtual screening strategies. nih.gov This approach involves computationally screening libraries of small molecular fragments to identify those that can bind to a biological target, which are then elaborated into more potent lead compounds. nih.gov Molecular docking and dynamic studies are then used to understand the binding modes and interactions, such as van der Waals and electrostatic forces, that are responsible for the potent inhibitory activities. nih.gov

Furthermore, cheminformatics is used to perform SAR analysis and activity landscape studies. For a series of 2-phenyl-2H-indazole derivatives, these methods were used to highlight the structural features relevant to their antiprotozoal activity. nih.gov Such analyses can reveal the nature of the SAR, for instance, identifying whether small structural changes lead to large changes in activity (activity cliffs) or more gradual changes (continuous SAR). nih.gov

Data mining of existing chemical and biological databases is another powerful strategy. By analyzing large repositories of information on known compounds, researchers can identify privileged scaffolds like the indazole ring and guide the synthesis of new derivatives with a higher probability of success. mdpi.com These techniques help bridge the gap between known chemical space and biologically relevant chemical space, promoting more directed and efficient research efforts. mdpi.com

| Computational Strategy | Application in Indazole Research | Outcome | Reference |

| Fragment-Based Virtual Screening | Design of HDAC inhibitors | Identification of novel, potent indazole and pyrazolopyridine derivatives | nih.gov |

| Molecular Docking & Dynamics | Understanding binding modes of HDAC inhibitors | Elucidation of key van der Waals and electrostatic interactions | nih.gov |

| SAR and Activity Landscape Studies | Analysis of antiprotozoal 2-phenyl-indazole derivatives | Highlighting key structural features for bioactivity and characterizing SAR continuity | nih.gov |

| In Silico Pharmacophore Search | Identification of RORγt allosteric inverse agonists | Discovery of a novel isoxazole class, leading to SAR studies | dundee.ac.uk |

| Data Mining & Chemical Space Analysis | General Drug Discovery | Guiding rational drug development by transforming data into knowledge | researchgate.net |

Biological Activity and Molecular Interactions of 2 Benzyl 2h Indazol 6 Amine Analogues Mechanistic Focus

Mechanistic Investigations of Anticancer Activities in Cellular Models

Indazole derivatives have emerged as a versatile class of anticancer agents, exhibiting complex mechanisms of action that involve direct enzyme inhibition, modulation of critical cellular pathways, and the induction of programmed cell death.

Kinase Inhibition Mechanisms

A primary mechanism by which indazole analogues exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Indazole-based compounds have been identified as potent inhibitors of the FGFR family (FGFR1-3). nih.govebsco.com These molecules typically function as ATP-competitive inhibitors, occupying the kinase's ATP-binding pocket. For instance, a series of 1H-indazole derivatives demonstrated inhibition of FGFR1–3 in the micromolar to sub-micromolar range. nih.govebsco.com Structural optimization, guided by molecular modeling, has led to the development of highly potent inhibitors, with compounds like a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showing an IC50 of 15.0 nM against the FGFR1 enzyme. ebsco.comnih.gov Further modification yielded an even more potent inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. ebsco.com

Indoleamine-2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a critical role in cancer immune evasion by metabolizing tryptophan. Indazole derivatives have been developed as effective IDO1 inhibitors. researchgate.netmdpi.com The proposed mechanism involves the indazole scaffold interacting with the heme iron and key residues within the enzyme's active site. nih.govresearchgate.net A series of 4,6-substituted-1H-indazole derivatives showed potent IDO1 inhibition, with one compound displaying an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. researchgate.net This inhibition leads to a decrease in kynurenine (B1673888) production, thereby helping to restore an anti-tumor immune response. researchgate.net

Proviral Integration Site MuLV (Pim) Kinases: The Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) that are overexpressed in many hematological and solid tumors, where they regulate cell proliferation and survival. nih.gov Novel 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors, demonstrating a promising avenue for therapeutic intervention in Pim-dependent cancers. nih.gov

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in cancer. Indazole derivatives have been successfully designed as inhibitors of Aurora kinases. nih.govnih.gov Through fragment-based and knowledge-based design, researchers have developed indazole compounds that can act as dual Aurora A and B inhibitors or as selective inhibitors for either isoform. nih.govnih.gov This selectivity is achieved by exploiting specific residue differences in the kinase binding pockets, such as Arg220 and Thr217. nih.govnih.gov Certain 3-(pyrrolopyridin-2-yl)indazole derivatives were found to target Aurora A kinase, exhibiting potent antiproliferative effects in the nanomolar range against cell lines like HL60 and HCT116. beilstein-journals.org

Bcr-Abl: The Bcr-Abl fusion protein is the causative oncogene in chronic myeloid leukemia (CML). Indazole amides have been discovered as highly potent, pan-Bcr-Abl inhibitors, effective against both the wild-type kinase and the notoriously resistant T315I "gatekeeper" mutant. rsc.org These compounds act as ATP-competitive inhibitors. The indazole ring forms critical hydrogen bonds with residues like Glu316 and Met318 in the ATP binding site, while π-π stacking with Phe317 further stabilizes the interaction. rsc.orgdavidmoore.org.uk One optimized derivative, AKE-72, displayed IC50 values of < 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-AblT315I mutant. rsc.org

Hypoxia Inducible Factor-1 (HIF-1): HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression and angiogenesis. While direct inhibition is challenging, certain indazole-related compounds have been shown to inhibit HIF-1's transcriptional activity. The compound YC-1 (a 1-benzyl indazole derivative) inhibits HIF-1 expression, and indenopyrazole derivatives, which share structural similarities with indazoles, have been found to strongly inhibit hypoxia-induced HIF-1 transcriptional activity without affecting HIF-1α protein accumulation, suggesting they interfere with the downstream transcriptional pathway. nih.govnih.govmdpi.com

Carbonic Anhydrase (CA): CAs, particularly the tumor-associated isoforms CA IX and XII, are involved in pH regulation and contribute to the survival and proliferation of cancer cells in the acidic tumor microenvironment. rsc.org Indazole-related scaffolds, such as bicyclic tetrahydroindazoles featuring a secondary sulfonamide group, have been synthesized and shown to inhibit various CA isoforms, including hCA I, II, IV, and IX. The inhibitory mechanism relies on the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site.

Tyrosine Threonine Kinase (TTK): TTK (also known as Mps1) is a dual-specificity kinase crucial for the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during mitosis. Upregulation of TTK is found in various cancers. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as potent, single-digit nanomolar inhibitors of TTK, representing a promising strategy for targeting chromosomal instability in cancer. mdpi.com

Table 1: Indazole Analogues as Kinase Inhibitors

| Compound/Series | Target Kinase(s) | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 2.9 nM (enzymatic) | ebsco.com |

| 4,6-substituted-1H-indazole (Compound 35) | IDO1 | 0.74 µM (enzymatic) | researchgate.net |

| 3-(pyrrolopyridin-2-yl)indazole (Compound 2y) | Aurora A | Potent antiproliferative activity (IC50 = 1.3 nM in HCT116 cells) | beilstein-journals.org |

| Diarylamide 3-aminoindazole (AKE-72) | Bcr-Abl (T315I mutant) | 9 nM | rsc.org |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide | TTK | Single-digit nM | mdpi.com |

Elucidation of Cellular Pathway Modulation by Indazole Derivatives

Beyond direct kinase inhibition, indazole derivatives modulate various intracellular signaling pathways to exert their anticancer effects. Treatment of cancer cells with these compounds can lead to significant perturbations in cell cycle progression and the activation of stress-related pathways. For example, some polysubstituted indazoles have been shown to cause a block of cells in the S phase of the cell cycle. Another derivative was found to induce an increase of cells in the G2/M phase, suggesting a mechanism involving the microtubule system. Furthermore, certain indazole compounds promote the generation of reactive oxygen species (ROS), which can trigger the ROS-mitochondrial apoptotic pathway, a key intrinsic cell death program.

Analysis of Antiproliferative and Apoptotic Mechanisms in Preclinical Cellular Models

The ultimate outcome of the molecular interactions and pathway modulations described above is the inhibition of cancer cell growth (antiproliferative activity) and the induction of programmed cell death (apoptosis). Indazole derivatives have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines. mdpi.com For instance, a novel series of indazole derivatives showed potent growth inhibitory (GI50) values against four human cancer cell lines, with the most active compounds having GI50 values as low as 0.77 µM. mdpi.com

The apoptotic mechanism induced by these compounds is often multifaceted. Studies have shown that treatment with indazole derivatives can lead to the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2. Additionally, some analogues induce apoptosis through the overexpression of cytochrome C, a critical component of the intrinsic apoptotic pathway. mdpi.com

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

| Compound Series | Cancer Cell Line | Reported Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Indazole derivative 6f | Mean of 4 cell lines | GI50 = 0.77 µM | mdpi.com |

| Indazole derivative 2f | 4T1 (Breast Cancer) | IC50 = 0.23 µM | |

| Polysubstituted indazoles | A2780 (Ovarian) & A549 (Lung) | IC50 range = 0.64 to 17 µM | |

| Indazole derivative 2j | A549 (Lung) | IC50 = 0.88 µM |

Antimicrobial and Antiparasitic Mechanism of Action Studies

The biological activity of the indazole scaffold is not limited to cancer, with various analogues demonstrating significant potential as antimicrobial agents.

Investigation of Antibacterial Activity and Molecular Target Identification

Indazole derivatives have been identified as a novel class of antibacterial agents, particularly against Gram-positive pathogens. A key molecular target for these compounds is the bacterial DNA gyrase B (GyrB) subunit, a type II topoisomerase that is essential for DNA replication, repair, and recombination. By inhibiting the ATPase activity of GyrB, these compounds prevent the supercoiling of bacterial DNA, leading to cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance. Structure-based drug design has led to indazole derivatives with excellent enzymatic and antibacterial activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of Indazole Derivatives

| Compound Series | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Substituted indazole I5 | Multiple strains | 50 µg/mL | |

| Substituted indazole I9 | Multiple strains | 50 µg/mL | |

| Substituted indazole I13 | Multiple strains | 50 µg/mL | |

| N-methyl-3-aryl indazoles | Various bacterial strains | Active |

Exploration of Antifungal Activity and Associated Molecular Pathways

Research has also highlighted the antifungal properties of indazole derivatives. nih.gov In-vitro studies have shown that compounds such as N-methyl-3-aryl indazoles are active against the fungal pathogen Candida albicans. nih.gov While the specific molecular pathways for indazole-based antifungals are still under detailed investigation, their mechanism is likely related to that of other azole antifungals. The primary mode of action for clinical azoles (e.g., imidazoles, triazoles) is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol (B1671047). ebsco.com Ergosterol is the principal sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. It is hypothesized that indazole analogues share this mechanism, acting as inhibitors of ergosterol synthesis, though further research is needed to confirm the precise molecular targets and pathways.

Studies on Antiprotozoal Activity and Specific Molecular Interactions

Indazole derivatives have emerged as a significant scaffold in the search for new antiprotozoal agents, driven by the increasing resistance to existing drugs like nitroderivatives. nih.gov Analogues of 2-benzyl-2H-indazol-6-amine, particularly 2-phenyl-2H-indazole derivatives, have demonstrated potent activity against a range of protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov

The molecular mechanism underlying the antiprotozoal effects of some indazole derivatives, specifically indazole N-oxides, is linked to the generation of oxidative stress within the parasite. uchile.clresearchgate.net Studies involving electrochemical analysis and electron spin resonance (ESR) experiments suggest that these compounds can undergo bioreduction, leading to the formation of free radicals. uchile.clresearchgate.net This process disrupts the parasite's delicate redox balance and inhibits key metabolic processes like parasitic respiration. uchile.cl The resulting oxidative damage to cellular components is a primary contributor to the observed antiprotozoal activity. uchile.cl

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the potency of these compounds. Research indicates that the substitution pattern on the 2-phenyl ring of the indazole scaffold significantly influences biological activity. Specifically, the presence of electron-withdrawing groups on this ring has been shown to enhance antiprotozoal efficacy against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov This suggests that the electronic properties of the molecule are crucial for its interaction with parasitic molecular targets.

The following table summarizes the in vitro antiprotozoal activity of selected 2-phenyl-2H-indazole derivatives against E. histolytica.

| Compound | Substituent on 2-phenyl ring | IC₅₀ (µM) vs. E. histolytica |

|---|---|---|

| Derivative 1 | 4-Chloro | < 0.050 |

| Derivative 2 | 2-(Trifluoromethyl) | < 0.050 |

| Derivative 3 | Methoxycarbonyl | < 0.050 |

| Metronidazole (Reference) | N/A | 0.740 |

Anti-inflammatory Response Modulation at a Molecular Level

Characterization of Cyclooxygenase (COX) Inhibition and Related Inflammatory Pathways

The indazole core is a key feature in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in the modulation of inflammatory responses. The primary molecular mechanism for the anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. brieflands.comsemanticscholar.org These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. nih.gov

COX-1 is constitutively expressed in many tissues and is involved in physiological "housekeeping" functions, such as gastrointestinal protection. nih.gov In contrast, the expression of COX-2 is typically low in normal tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. nih.govmdpi.com Therefore, the therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while adverse effects like gastrointestinal issues are often linked to the simultaneous inhibition of COX-1. brieflands.com

Analogues of this compound, as part of the broader indazole class, are investigated for their potential to act as selective COX-2 inhibitors. The structural features of these compounds allow them to fit into the active site of the COX-2 enzyme. Molecular docking studies on various heterocyclic compounds, including those with structures analogous to indazoles, have shown that specific substitutions can create favorable interactions with key amino acid residues in the COX-2 active site, leading to potent and selective inhibition. mdpi.comresearchgate.net The goal is to design molecules that preferentially bind to the slightly larger and more flexible active site of COX-2 compared to COX-1, thereby reducing the risk of COX-1 related side effects. nih.gov Inhibition of COX-2 blocks the production of pro-inflammatory prostaglandins, which in turn reduces vasodilation, edema, and pain associated with the inflammatory cascade. mdpi.com

Exploration of Other Relevant Biological Activities at a Molecular and Cellular Level

Mechanistic Basis of Anti-HIV Activity

While direct studies on this compound are limited, the mechanistic basis for the anti-HIV activity of its analogues can be inferred from research on other heterocyclic compounds with similar structural motifs. A primary strategy in anti-HIV drug development is the inhibition of viral enzymes essential for the replication cycle of the human immunodeficiency virus (HIV).

One of the most critical targets is reverse transcriptase (RT) , an enzyme that converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. The planar, heterocyclic nature of the indazole ring system makes it a plausible candidate for binding to this allosteric pocket.

Another potential molecular target is the viral entry process, specifically the fusion of the viral and host cell membranes. This process is mediated by the viral glycoprotein (B1211001) gp41 . Inhibitors targeting gp41 can block the conformational changes required for membrane fusion, thus preventing the virus from entering host cells. The benzyl (B1604629) group, a key feature of the subject compound, is found in various gp41 inhibitors and can play a crucial role in binding to hydrophobic pockets within the gp41 structure.

Molecular Mechanisms Underlying Antiarrhythmic Activity

The antiarrhythmic activity of pharmaceutical agents is predominantly achieved through the modulation of cardiac ion channels, which are responsible for generating and propagating the cardiac action potential. nih.gov Arrhythmias often arise from abnormalities in ion channel function. The primary molecular targets for antiarrhythmic drugs are the sodium (Na+), potassium (K+), and calcium (Ca2+) channels in cardiac muscle cells. nih.gov

The mechanism of action for an indazole-based compound would likely involve binding to one or more of these channels. nih.govnih.gov

Sodium (Na+) Channel Blockade: By blocking voltage-gated sodium channels, a drug can reduce the rate and magnitude of depolarization (Phase 0 of the action potential), slowing conduction velocity in the heart.